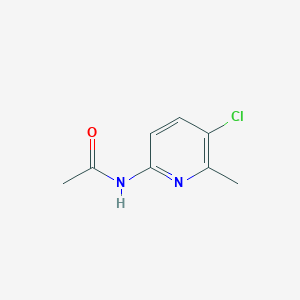

N-(5-Chloro-6-methylpyridin-2-yl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(5-chloro-6-methylpyridin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c1-5-7(9)3-4-8(10-5)11-6(2)12/h3-4H,1-2H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCNCLJXNLLFOFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)NC(=O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70576141 | |

| Record name | N-(5-Chloro-6-methylpyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70576141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160115-16-2 | |

| Record name | N-(5-Chloro-6-methylpyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70576141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: N-(5-Chloro-6-methylpyridin-2-yl)acetamide - Chemical Properties and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the chemical properties, a proposed synthetic route, and potential biological significance of N-(5-Chloro-6-methylpyridin-2-yl)acetamide. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide leverages data from its key precursor, 2-amino-5-chloro-6-methylpyridine, and employs predictive models for its physicochemical and spectral properties. This document is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and related compounds for applications in medicinal chemistry and drug discovery.

Introduction

This compound belongs to the class of N-aryl acetamides, incorporating a substituted pyridine ring. This structural motif is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by related pyridine and acetamide derivatives, including potential applications as antifungal, anticancer, and anti-inflammatory agents.[1][2][3] The presence of a chloro substituent and a methyl group on the pyridine ring, along with the acetamide functionality, offers multiple points for structural modification to explore structure-activity relationships (SAR). This guide provides a comprehensive summary of its core chemical properties to facilitate further research and development.

Chemical and Physical Properties

Quantitative data for this compound is largely unavailable in the literature. The following tables summarize key identifiers and physicochemical properties of its immediate precursor, 2-amino-5-chloro-6-methylpyridine, and provides predicted values for the target compound.

Table 1: Compound Identification

| Identifier | This compound | 2-amino-5-chloro-6-methylpyridine (Precursor) |

| IUPAC Name | This compound | 5-chloro-6-methylpyridin-2-amine[4] |

| Synonyms | - | 6-Amino-3-chloro-2-picoline[5] |

| CAS Number | Not available | 36936-23-9[4] |

| Molecular Formula | C₈H₉ClN₂O | C₆H₇ClN₂[4] |

| Molecular Weight | 184.61 g/mol | 142.59 g/mol [4][6] |

| Canonical SMILES | CC1=NC(NC(C)=O)=CC=C1Cl | CC1=NC(N)=CC=C1Cl[4] |

Table 2: Physicochemical Properties

| Property | This compound (Predicted) | 2-amino-5-chloro-6-methylpyridine (Experimental) |

| Physical State | Solid (Predicted) | Solid[4] |

| Melting Point | 130-145 °C (Estimated) | 70-75 °C[4][7] |

| Boiling Point | > 300 °C (Estimated) | 234.2 °C at 760 mmHg[7] |

| Solubility | Predicted to be soluble in polar organic solvents like DMSO, DMF, and alcohols. Limited solubility in water.[8][9] | Moderately soluble in water, more soluble in organic solvents like ethanol.[10] |

Proposed Synthesis

A reliable synthetic route to this compound is the N-acetylation of its commercially available precursor, 2-amino-5-chloro-6-methylpyridine. This is a standard and generally high-yielding amidation reaction.

Reaction Scheme

Caption: Proposed synthesis of this compound.

Experimental Protocol

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-chloro-6-methylpyridine (1.0 equivalent) in a suitable solvent such as pyridine or dichloromethane.

-

Addition of Acetylating Agent: Cool the solution in an ice bath (0 °C). Slowly add acetic anhydride (1.1 to 1.5 equivalents) or acetyl chloride (1.1 equivalents) dropwise with stirring. If acetyl chloride is used, a base like triethylamine (1.2 equivalents) should be included in the reaction mixture to neutralize the HCl byproduct.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture can be quenched by the slow addition of water or a saturated aqueous solution of sodium bicarbonate. If dichloromethane was used as the solvent, the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure this compound.

Predicted Spectroscopic Data

While experimental spectra are not available, the expected spectral characteristics can be predicted based on the structure and data from analogous compounds.

Table 3: Predicted Spectral Data for this compound

| Technique | Predicted Characteristics |

| ¹H NMR | - Aromatic protons on the pyridine ring (likely two doublets).- A singlet for the methyl group on the pyridine ring (approx. 2.4-2.6 ppm).- A singlet for the acetyl methyl group (approx. 2.1-2.3 ppm).- A broad singlet for the N-H proton (amide). |

| ¹³C NMR | - Carbonyl carbon of the acetamide group (approx. 168-172 ppm).- Aromatic carbons of the pyridine ring.- Methyl carbon on the pyridine ring.- Acetyl methyl carbon. |

| IR Spectroscopy | - N-H stretching vibration (amide) around 3250-3350 cm⁻¹.- C=O stretching vibration (amide I band) around 1660-1690 cm⁻¹.- N-H bending vibration (amide II band) around 1520-1550 cm⁻¹.- C-Cl stretching vibration. |

| Mass Spectrometry (EI) | - A molecular ion peak (M⁺) corresponding to the molecular weight (184.61).- Fragmentation pattern may show loss of the acetyl group or the chloro substituent. A prominent peak for the acetyl cation ([CH₃CO]⁺) at m/z 43 is expected.[11] |

Potential Biological Activity and Signaling Pathways

Derivatives of pyridine and acetamide are known to possess a wide range of biological activities. The structural features of this compound suggest it could be investigated for several therapeutic applications.

-

Anticancer Activity: Many pyridine-containing compounds have been investigated as inhibitors of various protein kinases, which are crucial in cancer cell signaling.[2] For example, some pyridine derivatives act as inhibitors of the JAK/STAT signaling pathway, which is often dysregulated in hematological malignancies and inflammatory diseases.[12][13][14][15]

-

Anti-inflammatory Activity: The pyridine scaffold is present in molecules designed to inhibit pro-inflammatory cytokines like TNF-α.[16][17][18][19] Inhibition of the TNF-α signaling pathway is a key strategy in the treatment of autoimmune diseases.

-

Antifungal Activity: Chloroacetamide derivatives have shown promising antifungal activity against various fungal strains, including those resistant to existing treatments.[3][20][21][22]

Hypothetical Signaling Pathway Inhibition

Given the prevalence of pyridine derivatives as kinase inhibitors, a plausible mechanism of action for this compound or its derivatives could involve the inhibition of a signaling cascade such as the JAK/STAT pathway.

Caption: Hypothetical inhibition of the JAK/STAT pathway.

Conclusion

This compound is a compound with significant potential for further investigation in the field of drug discovery. This technical guide provides a framework for its synthesis and outlines its predicted chemical properties based on the well-characterized precursor, 2-amino-5-chloro-6-methylpyridine. The potential for this scaffold to exhibit anticancer, anti-inflammatory, or antifungal activities warrants its synthesis and biological evaluation. The experimental protocols and predictive data herein are intended to accelerate such research endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-Amino-5-chloro-6-methylpyridine 97 36936-23-9 [sigmaaldrich.com]

- 5. 2-Amino-5-chloro-6-methylpyridine | 36936-23-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. 2-Amino-5-chloro-6-methylpyridine, 97%, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]

- 7. lookchem.com [lookchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. 2-Amino-5-chloropyridine: An In-Depth Exploration_Chemicalbook [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. JAK-STAT pathway inhibitors in dermatology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Imidazo[1,2-a]pyridine derivatives as inhibitors of TNF-alpha expression in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesized pyridine compound derivatives decreased TNF alpha and adhesion molecules and ameliorated HSV-induced inflammation in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Biologic-like In Vivo Efficacy with Small Molecule Inhibitors of TNFα Identified Using Scaffold Hopping and Structure-Based Drug Design Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Chloroacetamide derivatives as a promising topical treatment for fungal skin infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A chloroacetamide derivative as a potent candidate for fusariosis treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: N-(5-Chloro-6-methylpyridin-2-yl)acetamide

A comprehensive overview for researchers, scientists, and drug development professionals.

Chemical Identifier

A definitive CAS (Chemical Abstracts Service) number for the compound N-(5-Chloro-6-methylpyridin-2-yl)acetamide could not be located in publicly available chemical databases. Extensive searches have yielded information on structurally similar compounds, but not an exact match for the requested molecule. This suggests that the compound may be novel, not widely studied, or indexed under a different systematic name.

Without a specific CAS number, the retrieval of detailed, verified technical data such as experimental protocols, quantitative data, and associated signaling pathways for this exact compound is not feasible. The information presented herein is based on general principles of related chemical structures and should be interpreted with caution. Further empirical investigation would be necessary to characterize this compound.

Physicochemical Properties (Predicted)

Quantitative data for this compound is not available. The following table presents predicted properties based on its chemical structure, which should be confirmed through experimental analysis.

| Property | Predicted Value | Notes |

| Molecular Formula | C₈H₉ClN₂O | |

| Molecular Weight | 184.63 g/mol | |

| XLogP3 | 1.8 | Prediction of lipophilicity |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 1 | |

| Exact Mass | 184.04034 g/mol | |

| Monoisotopic Mass | 184.04034 g/mol | |

| Topological Polar Surface Area | 49.8 Ų | |

| Heavy Atom Count | 12 | |

| Complexity | 204 |

Potential Synthesis Pathway

A plausible synthetic route for this compound would likely involve the acylation of 2-amino-5-chloro-6-methylpyridine. This is a common method for the formation of acetamides.

Hypothetical Experimental Protocol:

-

Dissolution: Dissolve 2-amino-5-chloro-6-methylpyridine in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

-

Acylation: Add acetyl chloride or acetic anhydride to the solution, possibly in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct.

-

Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction with water or a mild aqueous base.

-

Extraction: Extract the product into an organic solvent.

-

Purification: Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Final Purification: Purify the crude product by recrystallization or column chromatography to obtain the final this compound.

Workflow Diagram:

Caption: Hypothetical synthesis workflow for this compound.

Potential Biological Activity and Signaling Pathways

Given the structural motifs present in this compound (a substituted pyridine ring and an acetamide group), it is plausible that this compound could interact with various biological targets. Pyridine derivatives are known to exhibit a wide range of pharmacological activities. Without experimental data, any discussion of signaling pathways remains speculative.

Hypothetical Signaling Pathway Interaction:

If this compound were to exhibit anti-inflammatory properties, for example, it might modulate pathways such as the NF-κB signaling cascade.

Caption: Hypothetical modulation of the NF-κB signaling pathway.

Conclusion and Future Directions

-

Confirmation of Structure and Purity: Perform synthesis and confirm the chemical structure and purity using techniques such as NMR, Mass Spectrometry, and HPLC.

-

CAS Number Registration: If the compound is novel, register it with the Chemical Abstracts Service to obtain a CAS number.

-

Physicochemical Characterization: Experimentally determine key physicochemical properties.

-

Biological Screening: Conduct a broad range of in vitro and in vivo assays to determine its biological activity and potential therapeutic applications.

-

Mechanism of Action Studies: If biological activity is observed, elucidate the mechanism of action, including the identification of molecular targets and affected signaling pathways.

This systematic approach will be crucial in uncovering the potential of this compound for scientific research and drug development.

An In-depth Technical Guide on the Molecular Weight of N-(5-Chloro-6-methylpyridin-2-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular weight of N-(5-Chloro-6-methylpyridin-2-yl)acetamide, a compound of interest in chemical and pharmaceutical research. This document outlines the theoretical calculation of its molecular weight, presents a standard experimental protocol for its determination, and includes a logical workflow diagram for clarity.

Theoretical Molecular Weight Calculation

The molecular weight of a compound is a fundamental chemical property, essential for stoichiometric calculations, compound characterization, and analytical method development. It is determined from the molecular formula and the atomic weights of its constituent elements.

Molecular Formula: C₈H₉ClN₂O

The molecular formula was determined by analyzing the structure of this compound. The structure consists of a pyridine ring substituted with a chloro group at the 5-position, a methyl group at the 6-position, and an acetamide group at the 2-position.

Calculation:

The molecular weight is the sum of the atomic weights of all atoms in the molecule. The calculation based on the standard atomic weights of carbon, hydrogen, chlorine, nitrogen, and oxygen is detailed below.

| Element | Symbol | Count | Standard Atomic Weight (amu) | Total Contribution (amu) |

| Carbon | C | 8 | 12.011 | 96.088 |

| Hydrogen | H | 9 | 1.008 | 9.072 |

| Chlorine | Cl | 1 | 35.453 | 35.453 |

| Nitrogen | N | 2 | 14.007 | 28.014 |

| Oxygen | O | 1 | 15.999 | 15.999 |

| Total | Molecular Weight | 184.626 g/mol |

Experimental Determination of Molecular Weight

While theoretical calculation provides a precise value, experimental verification is crucial for confirming the identity and purity of a synthesized compound. Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful and widely used analytical technique for determining the molecular weight of small molecules with high accuracy.[1][2][3] ESI is a soft ionization technique that causes minimal fragmentation, making it ideal for observing the molecular ion.[4]

Detailed Protocol: Molecular Weight Determination by ESI-MS

This protocol provides a general procedure for the analysis of this compound using ESI-MS. Instrument parameters may require optimization.

Objective: To accurately determine the molecular mass of the analyte.

Materials and Reagents:

-

This compound sample

-

HPLC-grade methanol or acetonitrile

-

HPLC-grade water

-

Formic acid (for positive ion mode) or Ammonium hydroxide (for negative ion mode)

-

Calibrant solution appropriate for the mass range

Instrumentation:

-

A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an Electrospray Ionization (ESI) source.

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the analyte at a concentration of 1 mg/mL in methanol or acetonitrile.

-

From the stock solution, prepare a dilute working solution (typically 1-10 µg/mL) using a suitable solvent system (e.g., 50:50 acetonitrile:water).

-

To promote ionization, acidify the final solution with 0.1% formic acid for positive ion mode analysis ([M+H]⁺) or basify with 0.1% ammonium hydroxide for negative ion mode analysis ([M-H]⁻).

-

-

Instrument Calibration:

-

Calibrate the mass spectrometer according to the manufacturer's guidelines using a standard calibrant solution. This ensures high mass accuracy.

-

-

Analysis Method:

-

Set up the ESI source parameters. Typical starting parameters include:

-

Ionization Mode: Positive (recommended for this compound due to the presence of nitrogen atoms that can be readily protonated).

-

Capillary Voltage: 2.5 - 4.5 kV.[2]

-

Nebulizing Gas (N₂) Pressure: Optimized for a stable spray.

-

Drying Gas (N₂) Flow and Temperature: Optimized to ensure desolvation without thermal degradation of the analyte.

-

-

Introduce the sample into the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Acquire data in full scan mode over an appropriate mass-to-charge (m/z) range (e.g., m/z 50-500) to detect the expected molecular ion.

-

-

Data Analysis:

-

Examine the resulting mass spectrum for the peak corresponding to the protonated molecule, [M+H]⁺. For this compound (MW = 184.626), the expected m/z for the singly charged protonated ion would be approximately 185.634.

-

Observe the characteristic isotopic pattern for a chlorine-containing compound (a ratio of approximately 3:1 for the M and M+2 peaks).

-

Utilize the instrument's software to determine the accurate mass of the ion and compare it to the theoretically calculated mass. High-resolution instruments allow for the confirmation of the elemental composition.[5]

-

Mandatory Visualizations

Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis of a target compound like this compound, followed by its purification and molecular weight confirmation.

Caption: Workflow for Compound Synthesis and Molecular Weight Verification.

References

- 1. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchrepository.wvu.edu [researchrepository.wvu.edu]

- 4. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

Technical Guide: N-(5-Chloro-6-methylpyridin-2-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of N-(5-Chloro-6-methylpyridin-2-yl)acetamide, a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. While this specific compound is not extensively catalogued in publicly accessible databases, this guide outlines a reliable synthetic route based on established chemical principles and provides key data for its precursor. The information herein is intended to enable researchers to synthesize, characterize, and evaluate this compound for further investigation.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring a pyridine ring substituted with chloro, methyl, and acetamido groups. The precise arrangement of these functional groups is critical to its chemical reactivity and potential biological activity.

Structure:

Predicted Chemical Properties:

| Property | Predicted Value |

| Molecular Formula | C₈H₉ClN₂O |

| Molecular Weight | 184.63 g/mol |

| Appearance | White to off-white solid |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and methanol. |

| SMILES | CC(=O)NC1=NC(C)=C(Cl)C=C1 |

| IUPAC Name | This compound |

Synthesis

The synthesis of this compound can be readily achieved through the N-acetylation of its corresponding amine precursor, 2-Amino-5-chloro-6-methylpyridine. This precursor is commercially available, and its properties are well-documented.[1][2][3]

Starting Material: 2-Amino-5-chloro-6-methylpyridine

| Property | Value | Reference |

| CAS Number | 36936-23-9 | |

| Molecular Formula | C₆H₇ClN₂ | |

| Molecular Weight | 142.59 g/mol | |

| Melting Point | 70-75 °C | [2] |

| Appearance | Solid | |

| SMILES | Cc1nc(N)ccc1Cl | |

| InChI Key | SHIKRPPKGCWKJO-UHFFFAOYSA-N |

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established and reliable procedures for the acetylation of aminopyridines.[4]

Principle: The synthesis involves the nucleophilic attack of the primary amino group of 2-Amino-5-chloro-6-methylpyridine on the electrophilic carbonyl carbon of acetic anhydride. This N-acylation reaction is typically efficient and high-yielding.

Materials:

-

2-Amino-5-chloro-6-methylpyridine

-

Acetic anhydride

-

Pyridine (as a catalyst, optional)

-

Ethyl acetate

-

Hexane

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-Amino-5-chloro-6-methylpyridine (1.0 equivalent) in a suitable volume of a non-protic solvent such as dichloromethane or ethyl acetate.

-

Addition of Reagent: To the stirred solution, add acetic anhydride (1.2 to 1.5 equivalents). A catalytic amount of pyridine can be added to facilitate the reaction.

-

Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. Gentle heating (40-50 °C) can be applied to accelerate the reaction if necessary.

-

Work-up:

-

Once the reaction is complete, quench the reaction by the slow addition of deionized water to hydrolyze the excess acetic anhydride.

-

Transfer the mixture to a separatory funnel and add more ethyl acetate if needed.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution, deionized water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Isolation and Purification:

-

Filter off the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to yield pure this compound.

-

Safety Precautions:

-

Conduct the reaction in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Acetic anhydride is corrosive and a lachrymator; handle with care.

Potential Biological Activity and Signaling Pathways

While the specific biological activity of this compound has not been reported, related acetamide derivatives have shown a range of biological activities, including antioxidant and anti-inflammatory properties.[5] Furthermore, substituted pyridines are a common scaffold in pharmacologically active compounds, known to interact with various biological targets. For instance, some pyridine-containing molecules have been investigated as inhibitors of signaling pathways involved in inflammation, such as those mediated by TNF-α and IL-6.[6]

Visualizations

Synthesis Workflow

Caption: A workflow diagram illustrating the synthesis of this compound.

Logical Relationship of Synthesis Steps

Caption: A flowchart detailing the logical progression of the synthetic protocol.

References

- 1. chemimpex.com [chemimpex.com]

- 2. lookchem.com [lookchem.com]

- 3. 2-AMINO-5-CHLORO-6-PICOLINE | 36936-23-9 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of N-(5-Chloro-6-methylpyridin-2-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Synthesis Pathway: N-Acetylation

The most direct and common pathway for the synthesis of N-(5-Chloro-6-methylpyridin-2-yl)acetamide is the N-acetylation of its corresponding amine precursor, 2-amino-5-chloro-6-methylpyridine. This reaction involves the nucleophilic attack of the primary amino group of the pyridine derivative on the electrophilic carbonyl carbon of an acetylating agent, typically acetic anhydride. The reaction is generally efficient and proceeds to form the stable acetamide product.

Data Presentation

Quantitative data for the starting material and the proposed reaction are summarized below.

Table 1: Physicochemical Properties of Starting Material

| Property | Value | Reference |

| Chemical Name | 2-Amino-5-chloro-6-methylpyridine | |

| CAS Number | 36936-23-9 | [1] |

| Molecular Formula | C₆H₇ClN₂ | [1] |

| Molecular Weight | 142.59 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 70-75 °C | [1] |

Table 2: Proposed Experimental Parameters for N-acetylation

| Parameter | Proposed Value/Condition | Rationale/Reference |

| Starting Material | 2-Amino-5-chloro-6-methylpyridine | - |

| Acetylating Agent | Acetic Anhydride | Common and effective for N-acetylation of aminopyridines.[2][3] |

| Stoichiometry | Acetic anhydride in excess (can serve as solvent) | To drive the reaction to completion.[2] |

| Solvent | Acetic Anhydride or an inert solvent (e.g., Dichloromethane) | Acetic anhydride can act as both reagent and solvent.[2] |

| Reaction Temperature | 70-80 °C (if using acetic anhydride as solvent) | Based on similar acetylation reactions.[3] |

| Reaction Time | 1-3 hours (monitor by TLC) | Typical for this type of transformation.[3] |

| Work-up | Quenching with ice-water, followed by extraction or precipitation. | Standard procedure to remove excess acetic anhydride and isolate the product.[2] |

| Purification | Recrystallization (e.g., from ethanol or diethyl ether) | To obtain a high-purity product.[2] |

Table 3: Characterization Data for this compound

| Analysis | Expected Data |

| Appearance | Crystalline solid |

| Melting Point (°C) | To be determined experimentally |

| ¹H NMR | Peaks corresponding to the pyridine ring protons, the methyl group protons, the acetyl group protons, and the N-H proton. |

| ¹³C NMR | Peaks corresponding to the carbons of the pyridine ring, the methyl group, and the acetamide group. |

| IR (cm⁻¹) | Characteristic peaks for N-H stretching, C=O stretching (amide I), and N-H bending (amide II). |

| Mass Spec (m/z) | Molecular ion peak corresponding to the molecular weight of the product. |

Experimental Protocol (Proposed)

This protocol is a generalized procedure based on the N-acetylation of similar aminopyridine compounds and should be optimized for the specific substrate.[2][3]

Materials:

-

2-Amino-5-chloro-6-methylpyridine

-

Acetic anhydride

-

Diethyl ether (or other suitable anti-solvent)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Ice bath

-

Büchner funnel and flask

-

Standard laboratory glassware

Equipment:

-

Magnetic stirrer

-

Heating mantle

-

Rotary evaporator

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-5-chloro-6-methylpyridine.

-

Addition of Reagent: To the flask, add an excess of acetic anhydride. The acetic anhydride can serve as both the acetylating agent and the solvent.

-

Reaction: Heat the mixture to 70-80 °C with continuous stirring. Monitor the progress of the reaction by TLC until the starting material is consumed (typically 1-3 hours).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ice-water to quench the excess acetic anhydride. The product may precipitate at this stage. Alternatively, if an organic solvent was used, the mixture can be washed with a saturated sodium bicarbonate solution.

-

Crystallization: If the product precipitates, it can be collected by vacuum filtration. To induce further crystallization, an anti-solvent such as diethyl ether can be added to the cooled aqueous mixture.

-

Purification: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold diethyl ether or another suitable solvent to remove impurities.

-

Drying: Dry the purified product under vacuum to obtain this compound.

Visualizations

Synthesis Workflow

Caption: Figure 1: Experimental Workflow for the Synthesis of this compound.

Logical Relationship of Synthesis

Caption: Figure 2: Logical Flow of the Synthesis.

References

A Technical Guide to the Solubility of N-(5-Chloro-6-methylpyridin-2-yl)acetamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(5-Chloro-6-methylpyridin-2-yl)acetamide is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. A comprehensive review of publicly available scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this compound in common organic solvents. This technical guide addresses this information gap by providing a robust, best-practice experimental protocol for the systematic determination of its equilibrium solubility. Furthermore, a predicted qualitative solubility profile, based on the compound's molecular structure, is presented to assist researchers in the rational selection of solvents for initial screening. This document is designed to equip scientific professionals with the necessary methodology to generate reliable and reproducible solubility data, a critical parameter for synthesis, purification, formulation, and preclinical development.

Introduction

This compound, also known as 2-Acetamido-5-chloro-6-methylpyridine, is a chemical intermediate that serves as a building block in the synthesis of more complex molecules. The physicochemical properties of such compounds are fundamental to their application in research and development. Solubility, in particular, is a critical determinant for a wide range of processes including reaction kinetics, crystallization, formulation, and bioavailability.

Predicted Qualitative Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like." An analysis of the molecular structure of this compound—which features a moderately polar pyridine ring, a polar acetamide group capable of hydrogen bonding, a nonpolar methyl group, and a chloro substituent—allows for a qualitative prediction of its solubility. These predictions are intended for preliminary guidance and must be confirmed by experimental determination.

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic | Moderate to High | Solvents like methanol, ethanol, and isopropanol can engage in hydrogen bonding with the acetamide and pyridine nitrogen, facilitating dissolution. |

| Polar Aprotic | Moderate to High | Solvents such as DMSO, DMF, and acetonitrile are effective at solvating polar molecules through dipole-dipole interactions. |

| Nonpolar | Low | Solvents like hexanes and toluene are unlikely to effectively solvate the polar functional groups of the molecule. |

| Chlorinated | Moderate | Solvents such as dichloromethane and chloroform may offer moderate solubility due to dipole interactions and the presence of a chloro group. |

Experimental Protocol for Equilibrium Solubility Determination

The following protocol describes the isothermal shake-flask method, a widely accepted technique for determining the equilibrium solubility of a solid in a solvent.

3.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Thermostatic shaker or incubator

-

Centrifuge

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

3.2. Step-by-Step Procedure

-

Preparation of Standard Solutions for HPLC Calibration:

-

Accurately prepare a stock solution of this compound of known concentration in a solvent in which it is freely soluble (e.g., methanol or acetonitrile).

-

Perform a series of dilutions of the stock solution to create at least five calibration standards of different concentrations.

-

Analyze these standards by HPLC to generate a calibration curve (Peak Area vs. Concentration).

-

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Record the exact mass of the compound added.

-

Add a precise volume (e.g., 1.0 mL) of the desired solvent to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the vials for a predetermined period to ensure equilibrium is reached. A duration of 24 to 48 hours is typically sufficient, but this may need to be determined empirically.

-

-

Phase Separation:

-

After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.

-

To remove suspended solid particles, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

-

-

Sample Preparation and Quantification:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the aliquot through a syringe filter into a clean vial.

-

Dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the HPLC calibration curve.

-

Analyze the diluted sample by HPLC.

-

-

Calculation of Solubility:

-

Using the peak area from the HPLC analysis and the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor. The result is the equilibrium solubility of the compound in the tested solvent at the specified temperature, typically expressed in mg/mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound is not currently published, this guide provides the necessary framework for its determination. The presented experimental protocol, based on the reliable shake-flask method, along with the predictive qualitative solubility profile, offers a solid foundation for researchers to generate the data required for their specific applications. Adherence to these methodologies will ensure the production of high-quality, reproducible solubility data, thereby facilitating the advancement of research and development involving this compound.

In-depth Technical Guide: Spectroscopic Data of N-(5-Chloro-6-methylpyridin-2-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive searches for specific experimental spectroscopic data (NMR, IR, MS) for N-(5-Chloro-6-methylpyridin-2-yl)acetamide did not yield publicly available, validated datasets. The information presented herein is based on predicted data and analysis of structurally similar compounds. This guide provides a framework for the expected spectroscopic characteristics and the methodologies for their acquisition, intended to support researchers in the characterization of this compound.

Introduction

This compound is a substituted pyridine derivative. Compounds within this class are of significant interest in medicinal chemistry and drug development due to their potential biological activities. Accurate structural elucidation and purity assessment are critical for any research or development involving this molecule. This guide outlines the expected spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) for this compound and provides detailed experimental protocols for obtaining this data.

Predicted Spectroscopic Data

Due to the absence of specific experimental data in public databases and literature, the following tables summarize the predicted spectroscopic data for this compound. These predictions are based on standard spectroscopic principles and data from analogous structures.

Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 - 8.2 | d | 1H | Pyridine H-3 |

| ~7.6 - 7.8 | d | 1H | Pyridine H-4 |

| ~7.5 - 8.0 | br s | 1H | N-H (Amide) |

| ~2.5 | s | 3H | Pyridine-CH₃ |

| ~2.2 | s | 3H | Acetyl-CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~169 | C=O (Amide) |

| ~155 | Pyridine C-6 |

| ~150 | Pyridine C-2 |

| ~140 | Pyridine C-4 |

| ~125 | Pyridine C-5 |

| ~115 | Pyridine C-3 |

| ~24 | Acetyl-CH₃ |

| ~18 | Pyridine-CH₃ |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium | N-H Stretch |

| ~3050 | Weak | Aromatic C-H Stretch |

| ~2950 | Weak | Aliphatic C-H Stretch |

| ~1680 | Strong | C=O Stretch (Amide I) |

| ~1580 | Medium | N-H Bend (Amide II) |

| ~1550, 1480 | Medium | Pyridine Ring C=C and C=N Stretches |

| ~850 | Strong | C-Cl Stretch |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 184/186 | High | [M]⁺ (Molecular Ion) |

| 142/144 | Medium | [M - CH₂CO]⁺ |

| 43 | High | [CH₃CO]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for this compound.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the carbon-hydrogen framework of the molecule.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters: pulse width of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A greater number of scans will be required compared to ¹H NMR.

-

3.2. Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation (ATR):

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of the solid this compound sample onto the ATR crystal.

-

Apply pressure using the ATR clamp to ensure good contact between the sample and the crystal.

-

-

Spectrum Acquisition:

-

Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

3.3. Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Instrumentation: A mass spectrometer, for example, a Gas Chromatography-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).

-

-

GC-MS Analysis:

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

Chromatographic Separation: Use a suitable capillary column (e.g., a non-polar column like DB-5ms) and a temperature program to separate the compound from any impurities.

-

Mass Analysis: The EI source will ionize the molecule, and the mass analyzer will separate the resulting ions based on their mass-to-charge ratio (m/z). Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-400).

-

Workflow Visualization

The logical flow for the complete spectroscopic analysis of this compound can be visualized as follows:

Caption: Workflow for the synthesis and spectroscopic characterization.

An In-depth Technical Guide to N-(5-Chloro-6-methylpyridin-2-yl)acetamide for Researchers and Drug Development Professionals

Abstract

N-(5-Chloro-6-methylpyridin-2-yl)acetamide is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structural motif is present in a variety of biologically active molecules. This technical guide provides a comprehensive overview of this compound, with a primary focus on its synthesis from commercially available precursors, detailed experimental protocols, and the biological context of related N-acyl aminopyridine derivatives. Due to the limited direct commercial availability of this compound, this guide emphasizes a practical approach for research and development by detailing the procurement of its key starting material, 2-amino-5-chloro-6-methylpyridine, and a robust synthesis protocol.

Commercial Availability of the Key Precursor: 2-amino-5-chloro-6-methylpyridine

A summary of commercial suppliers for 2-amino-5-chloro-6-methylpyridine (CAS Number: 36936-23-9) is provided in Table 1.

| Supplier | Product Name | Purity | CAS Number | Catalog Number/Link |

| Thermo Scientific Chemicals | 2-Amino-5-chloro-6-methylpyridine, 97% | 97% | 36936-23-9 | --INVALID-LINK--[2] |

| Sigma-Aldrich | 2-Amino-5-chloro-6-methylpyridine | 97% | 36936-23-9 | --INVALID-LINK-- |

| TCI America™ | 2-Amino-5-chloro-6-methylpyridine | >98.0% | 36936-23-9 | --INVALID-LINK--[3] |

| Chem-Impex | 2-Amino-5-chloro-6-methyl pyridine | ≥ 99% (HPLC) | 36936-23-9 | --INVALID-LINK--[1] |

| ChemContract | 2-Amino-5-Chloro-6-Methyl Pyridine | Not Specified | 36936-23-9 | --INVALID-LINK--[4] |

Table 1: Commercial Suppliers of 2-amino-5-chloro-6-methylpyridine.

Synthesis of this compound

The synthesis of this compound from 2-amino-5-chloro-6-methylpyridine is a straightforward N-acetylation reaction. This reaction involves the nucleophilic attack of the amino group of the pyridine derivative on an acetylating agent, such as acetic anhydride or acetyl chloride.[5]

Detailed Experimental Protocol

This protocol is adapted from general procedures for the N-acetylation of 2-aminopyridines.[5][6]

Materials:

-

2-amino-5-chloro-6-methylpyridine

-

Acetic anhydride

-

Dichloromethane (DCM) or another suitable aprotic solvent

-

Pyridine (catalytic amount, optional)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-amino-5-chloro-6-methylpyridine (1.0 equivalent) in dichloromethane.

-

Addition of Acetylating Agent: To the stirred solution, slowly add acetic anhydride (1.1 to 1.5 equivalents) dropwise at room temperature. For a more controlled reaction, the flask can be cooled in an ice bath. A catalytic amount of pyridine can be added to facilitate the reaction.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize the excess acetic anhydride and any acetic acid formed.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

Characterization of this compound

Proper characterization of the synthesized product is essential to confirm its identity and purity. The following are expected analytical data based on the structure and data from similar compounds.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the acetyl methyl group (CH₃) typically in the range of δ 2.0-2.5 ppm. A singlet for the methyl group on the pyridine ring will also be present. The aromatic protons on the pyridine ring will appear as distinct signals in the aromatic region (δ 7.0-8.5 ppm). A broad singlet corresponding to the amide proton (N-H) is also expected, which would be exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the amide (δ 165-175 ppm), the acetyl methyl carbon (δ 20-30 ppm), and the carbons of the substituted pyridine ring.

3.2. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the amide functional group. A strong absorption band for the C=O stretch is expected around 1650-1700 cm⁻¹. The N-H stretch will appear as a band in the region of 3200-3400 cm⁻¹.[7]

3.3. Mass Spectrometry (MS)

Mass spectrometry will be used to confirm the molecular weight of the compound. The calculated molecular weight for C₈H₉ClN₂O is 184.62 g/mol . The mass spectrum should show a molecular ion peak (M⁺) corresponding to this mass.

Biological Significance and Applications in Drug Discovery

N-acyl aminopyridine derivatives are a class of compounds with diverse biological activities, making them valuable scaffolds in drug discovery.

-

Anti-inflammatory Activity: Analogs of N-(pyridin-2-yl)acetamide have been investigated as potent anti-inflammatory agents. For instance, N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide and its derivatives have been shown to act as dual inhibitors of TNF-α and IL-6 signaling, which are key pro-inflammatory cytokines implicated in inflammatory bowel disease (IBD).[8]

-

Antimicrobial and Antifungal Activity: Various N-(pyridin-2-yl) acetamide derivatives have demonstrated promising antifungal activities against pathogens like Candida albicans and Aspergillus niger.[9] Additionally, related structures have been explored for their antibacterial properties.

-

Pesticidal Agents: The structural motif of a substituted pyridine ring linked to an acetamide group is found in some agrochemicals. Thioether-containing acetamides with a pyridyl moiety have been investigated as potential pesticidal agents.[10]

Conclusion

This compound is a compound of high interest for chemical and biological research, particularly in the development of novel therapeutics. Although not directly available from commercial suppliers, its synthesis is readily achievable from the commercially available precursor, 2-amino-5-chloro-6-methylpyridine. This guide provides researchers and drug development professionals with the necessary information for the procurement of starting materials and a detailed, practical protocol for the synthesis and characterization of the target compound, along with an overview of the potential biological applications of this class of molecules.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Amino-5-chloro-6-methylpyridine, 97%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]

- 3. 2-Amino-5-chloro-6-methylpyridine 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. chem-contract.com [chem-contract.com]

- 5. benchchem.com [benchchem.com]

- 6. CN101643447A - Method for preparing 2-acetamido-5-aminopyridine - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide on Purity Standards for N-(5-Chloro-6-methylpyridin-2-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(5-Chloro-6-methylpyridin-2-yl)acetamide is a chemical compound of interest in pharmaceutical research and development. Ensuring its purity is a critical prerequisite for its use in preclinical and clinical studies, as impurities can affect its efficacy, safety, and stability. This technical guide provides a comprehensive overview of the core principles and methodologies for establishing and verifying the purity of this compound. In the absence of specific official pharmacopeial monographs for this compound, this guide outlines a framework based on general best practices in analytical chemistry and pharmaceutical quality control.

Core Purity Principles

The purity of an active pharmaceutical ingredient (API) like this compound is a measure of its freedom from extraneous chemical substances. These substances, or impurities, can originate from various sources, including the synthesis process, degradation, or storage. The primary goal of purity analysis is to identify and quantify these impurities to ensure the API meets predefined quality standards.

A logical workflow for assessing the purity of this compound is essential. This process typically involves a multi-step approach, starting from the initial synthesis and culminating in the final product release.

Analytical Methodologies for Purity Determination

A combination of analytical techniques is often employed to obtain a comprehensive purity profile. The choice of method depends on the properties of this compound and its potential impurities.

Comparative Overview of Key Analytical Methods

| Feature | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |

| Principle | Separation based on differential partitioning between a stationary and mobile phase. | Combines HPLC separation with mass-based detection for identification and quantification. | Intrinsic quantitative nature based on the direct relationship between signal intensity and the number of nuclei. |

| Primary Use | Quantification of known impurities and overall purity assessment. | Identification of unknown impurities and confirmation of known impurities. | Absolute quantification without the need for a specific reference standard of the analyte. |

| Sensitivity | High (ng to µg range). | Very high (pg to ng range). | Moderate (µg to mg range). |

| Selectivity | High, dependent on column and mobile phase. | Very high, based on both retention time and mass-to-charge ratio. | High, based on unique nuclear magnetic environments. |

| Quantitative Accuracy | High, with proper calibration. | Good, can be influenced by ionization efficiency. | Very high, directly proportional to molar concentration. |

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible purity data.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is suitable for the quantitative determination of the purity of this compound and for quantifying its related substances.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Chromatographic Conditions:

-

Column: C18, 4.6 mm x 250 mm, 5 µm particle size

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient Elution:

Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 25 5 95 30 5 95 31 95 5 | 40 | 95 | 5 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

-

-

Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

-

Data Analysis: Integrate the peak areas of the main component and all impurities. Calculate the percentage purity by dividing the peak area of the main component by the total peak area of all components.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

This protocol is designed to identify potential impurities in this compound.

-

Instrumentation: An LC-MS system (e.g., Q-TOF or Triple Quadrupole) with the same HPLC setup as described above.

-

Reagents: The same reagents as for HPLC.

-

Procedure:

-

Chromatographic Separation: Follow the same procedure as for HPLC.

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Mass Range: 50-1000 m/z.

-

Data Acquisition: Full scan mode.

-

-

-

Data Analysis: Identify impurities based on their mass-to-charge ratio and fragmentation patterns (if MS/MS is performed).

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity

qNMR can be used to determine the absolute purity of this compound by comparing the integral of a specific resonance of the analyte with that of an internal standard of known purity.

-

Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

-

Reagents:

-

Deuterated solvent (e.g., DMSO-d6).

-

Internal standard with a known purity (e.g., maleic acid).

-

-

Procedure:

-

Sample Preparation: Accurately weigh approximately 10 mg of the sample and 5 mg of the internal standard into a vial. Dissolve the mixture in a precise volume of the deuterated solvent.

-

NMR Acquisition: Acquire a proton NMR spectrum with appropriate relaxation delays to ensure full signal relaxation.

-

-

Data Analysis: Calculate the purity based on the ratio of the integrals of the analyte and the internal standard, taking into account their molecular weights and the number of protons contributing to each signal.

Impurity Profiling

A critical aspect of purity analysis is the identification and characterization of potential impurities. For this compound, impurities can arise from starting materials, by-products of the synthesis, or degradation products.

A logical diagram can illustrate the relationship between the synthesis process and the potential impurities.

Acceptance Criteria

Based on regulatory guidelines for pharmaceutical ingredients, the following table provides illustrative acceptance criteria for the purity of this compound.

| Test | Acceptance Criteria | Analytical Method |

| Assay | 98.0% - 102.0% | HPLC |

| Individual Impurity | ≤ 0 |

Methodological & Application

Application Notes and Protocols: Synthesis and Potential Applications of N-(5-Chloro-6-methylpyridin-2-yl)acetamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(5-Chloro-6-methylpyridin-2-yl)acetamide is a substituted pyridine derivative belonging to the class of acetamides. The pyridine scaffold is a well-established pharmacophore found in numerous clinically approved drugs, exhibiting a wide range of biological activities. The presence of a chloro group and a methyl group on the pyridine ring, along with the acetamide functionality, offers multiple points for structural modification, making it an attractive starting point for the synthesis of novel derivatives with potential therapeutic applications.

These application notes provide a detailed protocol for the synthesis of the parent compound, this compound, based on established methodologies for analogous compounds. Furthermore, we explore its potential applications in drug discovery by examining the biological activities of structurally related molecules and outlining a relevant signaling pathway.

Data Presentation

Table 1: Physicochemical Properties of this compound (Predicted)

| Property | Value |

| Molecular Formula | C₈H₉ClN₂O |

| Molecular Weight | 184.63 g/mol |

| Appearance | White to off-white solid (Predicted) |

| Melting Point | Not available |

| Solubility | Soluble in methanol, ethanol, DMSO; poorly soluble in water (Predicted) |

| CAS Number | Not available |

Table 2: Representative Spectroscopic Data for N-Aryl Acetamide Derivatives

| Spectroscopic Data | Representative Values and Interpretations |

| ¹H NMR | Signals corresponding to the methyl protons (singlet, ~2.2-2.5 ppm), acetyl methyl protons (singlet, ~2.1-2.3 ppm), aromatic protons on the pyridine ring (doublets, ~7.0-8.5 ppm), and the amide proton (broad singlet, ~8.0-10.0 ppm). |

| ¹³C NMR | Resonances for the pyridine ring carbons (~110-160 ppm), the acetyl carbonyl carbon (~168-172 ppm), the acetyl methyl carbon (~23-25 ppm), and the ring-attached methyl carbon (~18-22 ppm). |

| Mass Spectrometry (MS) | A molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ corresponding to the molecular weight of the compound. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (~3200-3400 cm⁻¹), C=O stretching of the amide (~1650-1690 cm⁻¹), and C-Cl stretching (~600-800 cm⁻¹). |

Experimental Protocols

Synthesis of this compound

This protocol describes the N-acetylation of 2-amino-5-chloro-6-methylpyridine using acetic anhydride. This method is a common and generally high-yielding procedure for the synthesis of N-acetylated pyridines.[1]

Materials:

-

2-Amino-5-chloro-6-methylpyridine

-

Acetic anhydride

-

Pyridine (optional, as a catalyst and base)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, separatory funnel, etc.)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-amino-5-chloro-6-methylpyridine (1.0 equivalent) in a suitable solvent such as dichloromethane.

-

Addition of Reagents: To the stirred solution, add acetic anhydride (1.2 - 2.0 equivalents). A catalytic amount of pyridine can also be added to facilitate the reaction.

-

Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to reflux (40-60 °C) for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, cool the mixture to room temperature. Carefully quench the excess acetic anhydride by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound.

Mandatory Visualizations

Caption: Synthetic workflow for this compound.

Potential Applications and Signaling Pathways

While the specific biological activity of this compound is not extensively documented, the broader class of N-aryl acetamide derivatives has shown significant promise in various therapeutic areas. Based on the activities of structurally similar compounds, potential applications for derivatives of this compound could include:

-

Anti-inflammatory Agents: Many acetamide derivatives are known to be potent inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[2][3] Furthermore, analogues of N-(pyridin-2-yl)acetamide have been investigated as inhibitors of pro-inflammatory cytokines like TNF-α and IL-6.[4]

-

Anticancer Agents: The N-(2-chloro-6-methylphenyl) moiety is present in the dual Src/Abl kinase inhibitor Dasatinib, a clinically used anticancer drug.[5] This suggests that derivatives of this compound could be explored as kinase inhibitors for cancer therapy.

-

Antimicrobial Agents: Various heterocyclic acetamide derivatives have demonstrated antibacterial and antifungal properties.[6]

Given the prevalence of anti-inflammatory and anticancer activities among related compounds, a plausible signaling pathway that could be targeted by derivatives of this compound is the NF-κB signaling pathway, which plays a central role in inflammation and cancer.

Caption: Plausible inhibition of the NF-κB signaling pathway.

Conclusion

This compound represents a valuable scaffold for the development of novel therapeutic agents. The synthetic protocol provided herein offers a reliable method for its preparation, enabling further derivatization and biological evaluation. The potential for its derivatives to act as anti-inflammatory or anticancer agents, possibly through the modulation of key signaling pathways such as NF-κB, warrants further investigation by researchers in the field of medicinal chemistry and drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. archivepp.com [archivepp.com]

- 3. archivepp.com [archivepp.com]

- 4. Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijpsr.info [ijpsr.info]

Application Notes and Protocols: N-(5-Chloro-6-methylpyridin-2-yl)acetamide as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-(5-Chloro-6-methylpyridin-2-yl)acetamide as a crucial chemical intermediate in the synthesis of pharmacologically active compounds, particularly in the realm of kinase inhibitor discovery for cancer therapy. Detailed experimental protocols for its synthesis and subsequent derivatization are provided, along with characterization data and a discussion of its application in targeting key signaling pathways.

Introduction

This compound is a substituted pyridine derivative that serves as a versatile building block in medicinal chemistry. The presence of a reactive acetamide group and a substituted pyridine core makes it an attractive scaffold for the development of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The structural motifs present in this compound allow for its incorporation into molecules designed to target the ATP-binding site of various kinases, such as Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), which are well-established targets in oncology.[1][2][3]

Data Presentation

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-acetylation of 2-amino-5-chloro-6-methylpyridine. The following table summarizes the key quantitative data for this reaction, adapted from protocols for structurally similar compounds.[4][5]

| Starting Material | Acetylating Agent | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Purity (%) |

| 2-amino-5-chloro-6-methylpyridine | Acetic Anhydride | Acetic Anhydride | 70 | 2 | 90-98 | >98 |

Characterization Data

The structural integrity and purity of synthesized this compound can be confirmed using various spectroscopic techniques. The following table provides expected characterization data based on analogous compounds.[6]

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the methyl protons on the pyridine ring, the methyl protons of the acetamide group, and the aromatic protons on the pyridine ring. |

| ¹³C NMR | Resonances for the carbonyl carbon of the acetamide, the methyl carbons, and the carbons of the pyridine ring. |

| Mass Spec. | Molecular ion peak corresponding to the molecular weight of the compound. |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the N-acetylation of 2-amino-5-chloro-6-methylpyridine to yield this compound.

Materials:

-

2-amino-5-chloro-6-methylpyridine

-

Acetic anhydride

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer with heating mantle

-

Condenser

-

Büchner funnel and flask

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a condenser, add 2-amino-5-chloro-6-methylpyridine (1.0 equivalent).

-

Add an excess of acetic anhydride (approximately 2.5 equivalents), which also serves as the solvent.

-

Heat the reaction mixture to 70°C with continuous stirring.

-

Maintain the reaction at 70°C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Slowly add diethyl ether to the cooled mixture to induce crystallization of the product.

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold diethyl ether to remove any residual impurities.

-

Dry the purified this compound product under vacuum.

Application in Drug Discovery: Intermediate for Kinase Inhibitors

This compound is a key intermediate in the synthesis of potent kinase inhibitors targeting the EGFR/HER2 signaling pathway. This pathway is frequently overactive in various cancers and plays a critical role in tumor cell proliferation, survival, and metastasis.[2][3] The acetamide moiety can be further functionalized to introduce various pharmacophores that enhance binding affinity and selectivity for the target kinase.

Logical Workflow for Kinase Inhibitor Synthesis

The following diagram illustrates a generalized workflow for the utilization of this compound in the synthesis of a generic kinase inhibitor.

Targeted Signaling Pathway: EGFR/HER2 Inhibition

Derivatives of this compound can be designed to inhibit the tyrosine kinase activity of EGFR and HER2. Upon binding to the ATP pocket of these receptors, the inhibitors block the downstream signaling cascade, leading to an anti-tumor response.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in drug discovery, particularly for the development of targeted anticancer therapies. The straightforward synthesis and the potential for diverse functionalization make it an important building block for researchers and scientists working on the design and synthesis of novel kinase inhibitors. The provided protocols and conceptual frameworks serve as a guide for its effective utilization in the laboratory.

References

- 1. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Dissertation [m.dissertationtopic.net]

- 6. rsc.org [rsc.org]

Application Notes and Protocols: N-(5-Chloro-6-methylpyridin-2-yl)acetamide in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of N-(5-Chloro-6-methylpyridin-2-yl)acetamide and its isomers as a versatile scaffold in medicinal chemistry. The focus is on its application as a key intermediate in the synthesis of targeted therapeutic agents. While direct applications of this compound are not extensively documented in publicly available literature, a closely related isomer, N-(6-chloro-5-methylpyridin-2-yl)acetamide , serves as a critical building block for the development of first-in-class protein arginine methyltransferase 5 (PRMT5) inhibitors.[1][2] This document will detail the synthesis and application of this specific isomer as a representative example of the scaffold's potential.

Furthermore, the broader class of N-pyridin-2-yl-acetamide derivatives has shown promise in various therapeutic areas, including the development of agents for inflammatory bowel disease (IBD) through the dual inhibition of TNF-α and IL-6 signaling, as well as in the creation of antifungal and pesticidal agents.[3][4][5]

Application as an Intermediate in PRMT5 Inhibitor Synthesis

The primary documented application of the N-(chloro-methylpyridin-2-yl)acetamide scaffold is in the synthesis of selective inhibitors of PRMT5. PRMT5 is a critical enzyme in epigenetic regulation and is a key target in oncology, particularly for cancers with MTAP deletion.[1][2] The chloro-methyl-pyridinyl acetamide moiety serves as a foundational structure for the synthesis of compounds that can engage with the PRMT5 active site.

Experimental Workflow: Synthesis of a PRMT5 Inhibitor Intermediate

The following workflow illustrates the use of N-(6-chloro-5-methylpyridin-2-yl)acetamide as a precursor for a downstream PRMT5 inhibitor.

Caption: Synthetic workflow from the precursor to a key PRMT5 inhibitor intermediate.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-(6-chloro-5-methylpyridin-2-yl)acetamide [2]

This protocol describes the N-acetylation of 6-chloro-5-methylpyridin-2-amine.

-

Materials:

-

6-chloro-5-methylpyridin-2-amine

-

Pyridine

-

Acetyl chloride

-

Dichloromethane (DCM)

-

Water

-

Ethyl acetate

-